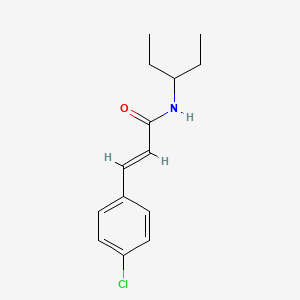![molecular formula C18H20N4O2S2 B11013969 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11013969.png)
3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-a]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as thioamides and α-haloketones under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the tetrahydrobenzo[d]thiazole moiety: This can be done through nucleophilic substitution reactions where the thiazole ring is formed by reacting with suitable amines and sulfur sources.
Formation of the carboxamide group: This step typically involves the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.
Chemical Reactions Analysis
3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar compounds to 3-(tert-butyl)-5-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide include other thiazole and pyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activities. Examples include:
Thiazole derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine, which have similar core structures but different substituents.
Pyrimidine derivatives: Compounds such as 2-aminopyrimidine and 4,6-dimethylpyrimidine, which share the pyrimidine ring but have different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C18H20N4O2S2 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-tert-butyl-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H20N4O2S2/c1-18(2,3)13-9-25-17-19-8-10(15(24)22(13)17)14(23)21-16-20-11-6-4-5-7-12(11)26-16/h8-9H,4-7H2,1-3H3,(H,20,21,23) |
InChI Key |
YYTGFOJIZYWIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CSC2=NC=C(C(=O)N12)C(=O)NC3=NC4=C(S3)CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


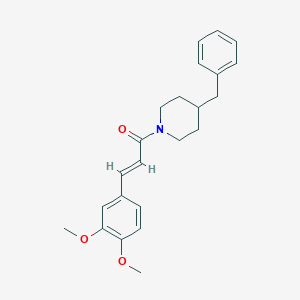
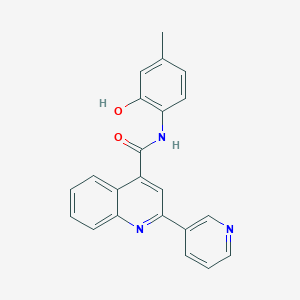
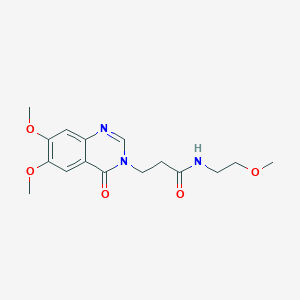


![N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11013927.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11013932.png)
![ethyl 4-methyl-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11013935.png)
![2-(3,4-dimethoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11013950.png)
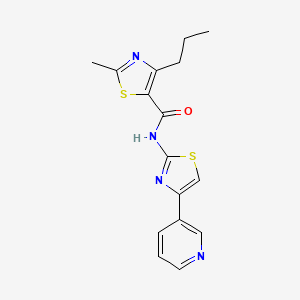
![(2E)-3-(4-chlorophenyl)-N-[3-(diethylamino)propyl]prop-2-enamide](/img/structure/B11013965.png)
![6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid](/img/structure/B11013971.png)
![N-(5,6-Dimethoxy-2,3-dihydro-1H-inden-1-YL)-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxamide](/img/structure/B11013979.png)
